Phyllanthoside

Overview

Description

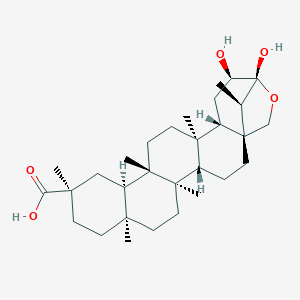

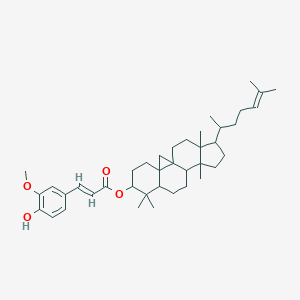

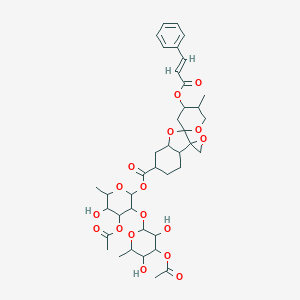

Phyllanthoside is a structurally complex spiroketal glycoside natural product . It was first isolated from the roots of the Central American tree Phyllanthus acuminatus Vahl . It has potent, interesting, and diverse biological activities .

Synthesis Analysis

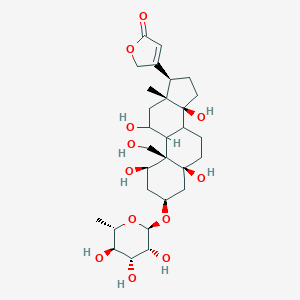

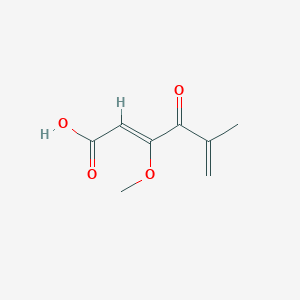

This compound and its structurally related compounds have attracted significant effort from the synthetic community due to their therapeutic potential and novel architecture . The synthetic approaches to these targets emphasize the strategy for incorporating the requisite stereogenic centers . The metabolite of this compound, which is the aglycone of this compound, has been isolated from mouse plasma .Molecular Structure Analysis

This compound has a molecular formula of C40H52O17 . Its average mass is 804.831 Da and its monoisotopic mass is 804.320435 Da . It has 17 defined stereocentres .Chemical Reactions Analysis

This compound is rapidly metabolized in vitro by mouse plasma . This metabolite was estimated to be >98% pure by HPLC analysis . The aglycone formation occurs as a result of plasma esterase activity .Physical And Chemical Properties Analysis

This compound has a molecular formula of C40H52O17 . Its average mass is 804.831 Da and its monoisotopic mass is 804.320435 Da . It has 17 defined stereocentres .Scientific Research Applications

Antitumor Activity and Pharmacokinetics : Powis and Moore (1985) detailed a high-performance liquid chromatographic assay for phyllanthoside, emphasizing its antitumor activity against murine B-16 melanoma and P-388 leukemia, and its rapid breakdown in mouse and rat plasma to a less polar metabolite. This work is critical for understanding this compound's stability and behavior in various species' plasma (Powis & Moore, 1985).

Disposition and Metabolism in Animals : A study by Moore and Powis (1986) explored the disposition and metabolism of this compound in mice and dogs, revealing rapid metabolism in mice and significant differences in toxicity and metabolism between the two species (Moore & Powis, 1986).

Structural Analysis and Antineoplastic Properties : Pettit et al. (1982) isolated this compound from Phyllanthus acuminatus Vahl and conducted structural analyses, finding it to have curative activity against murine B16 melanoma (Pettit et al., 1982).

Synthetic Strategies for this compound : Smith and Empfield (1999) reviewed synthetic approaches for phyllanthocin and breynolide, related to this compound, emphasizing their therapeutic potential and novel architecture (Smith & Empfield, 1999).

Ethanol Extract of Phyllanthus rheedii and Hepatoprotection : Suresh and Asha (2008) studied the hepatoprotective activity of Phyllanthus rheedii, which may contain this compound, demonstrating its effectiveness in preventing liver damage in rats (Suresh & Asha, 2008).

Isolation of this compound Metabolite and Cytotoxicity : Chapman et al. (2004) isolated a metabolite of this compound from mouse plasma, identifying it as the aglycone of this compound and studying its cytotoxicity, which provides insights into its potential therapeutic effects and toxicity (Chapman et al., 2004).

Mechanism of Action

properties

InChI |

InChI=1S/C40H52O17/c1-19-17-48-40(16-28(19)54-29(43)14-11-24-9-7-6-8-10-24)39(18-49-39)26-13-12-25(15-27(26)57-40)36(47)56-38-35(34(53-23(5)42)31(45)21(3)51-38)55-37-32(46)33(52-22(4)41)30(44)20(2)50-37/h6-11,14,19-21,25-28,30-35,37-38,44-46H,12-13,15-18H2,1-5H3/b14-11+ | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTNXJVGRXZYOA-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2(CC1OC(=O)C=CC3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1COC2(CC1OC(=O)/C=C/C3=CC=CC=C3)C4(CO4)C5CCC(CC5O2)C(=O)OC6C(C(C(C(O6)C)O)OC(=O)C)OC7C(C(C(C(O7)C)O)OC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 0.1 (mg/mL), C2H5OH > 100 (mg/mL), CHC13 > 100 (mg/mL), DMSO > 100 (mg/mL), CH3OH > 100 (mg/mL), CH2Cl2 > 100 (mg/mL) | |

| Record name | PHYLLANTHOSIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/328426%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS RN |

63166-73-4 | |

| Record name | Phyllanthoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.